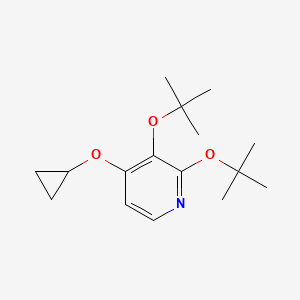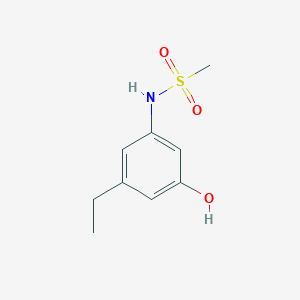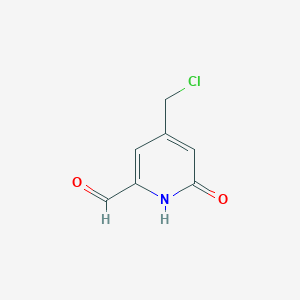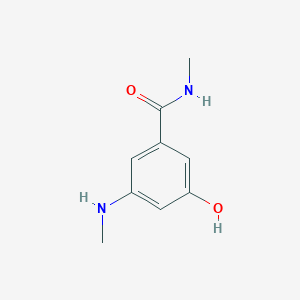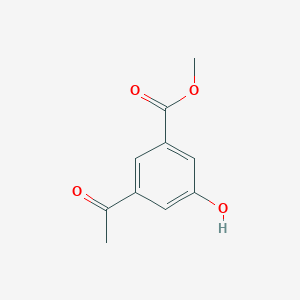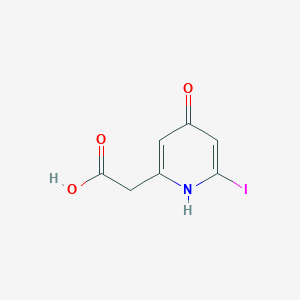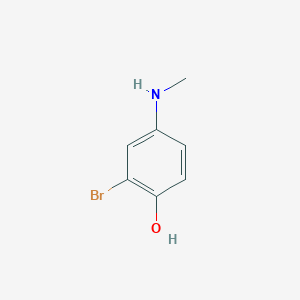
2-Bromo-4-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(methylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a methylamino group at the fourth position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylamino)phenol can be achieved through several methods. One common approach involves the bromination of 4-(methylamino)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at around 0-5°C to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the continuous bromination process of p-cresol can be employed to produce this compound. This method involves the accurate measurement and mixing of bromine and p-cresol, followed by their addition to a reactor. The reaction mixture is maintained in the reactor for a specific period to ensure complete reaction, and the product is then separated and purified .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(methylamino)phenol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-(methylamino)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(methylamino)phenol involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the methylamino group.
4-(Methylamino)phenol: Similar structure but lacks the bromine atom.
2-Bromo-4-hydroxyaniline: Similar structure with an amino group instead of a methylamino group
Uniqueness
2-Bromo-4-(methylamino)phenol is unique due to the presence of both the bromine atom and the methylamino group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H8BrNO |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-bromo-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8BrNO/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
InChI-Schlüssel |
ZWERWXVZEQSGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


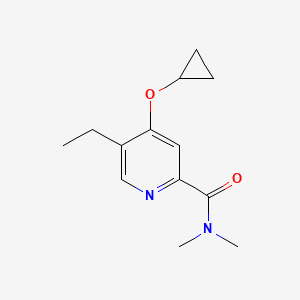
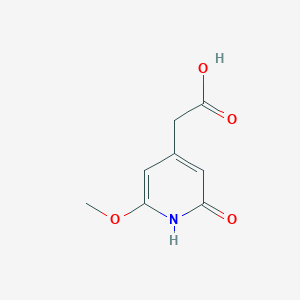
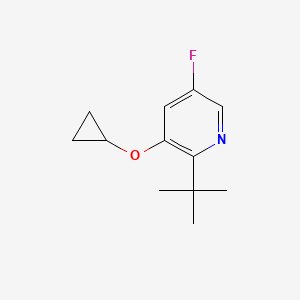

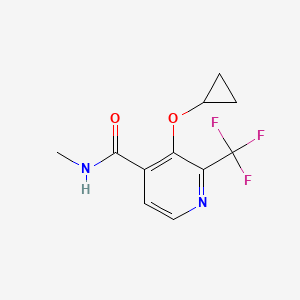
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
